molecular formula C12H15BrO3 B13898491 3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid

3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid

Cat. No.: B13898491
M. Wt: 287.15 g/mol
InChI Key: INRIKFUPYBAMQX-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₁₂H₁₃BrO₃ (molecular weight ≈ 285.14 g/mol). Its structure features:

  • A tert-butyl group at position 5, enhancing lipophilicity and metabolic stability.
  • A methoxy group at position 2, influencing electronic properties and solubility .

The compound (CAS: 127425-80-3) is commercially available at 95–97% purity from suppliers such as CymitQuimica and AK Scientific . Notably, discrepancies exist in reported CAS numbers (e.g., 73469-59-7 in some sources), which may reflect supplier-specific nomenclature errors .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-methoxybenzoic acid

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)7-5-8(11(14)15)10(16-4)9(13)6-7/h5-6H,1-4H3,(H,14,15)

InChI Key

INRIKFUPYBAMQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid typically involves the bromination of 5-(tert-butyl)-2-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include solvents like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water, and acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, solvents like ether or ethanol.

Major Products

    Substitution: Products like 3-amino-5-(tert-butyl)-2-methoxybenzoic acid or 3-thio-5-(tert-butyl)-2-methoxybenzoic acid.

    Oxidation: Products like 3-bromo-5-(tert-butyl)-2-carboxybenzoic acid or 3-bromo-5-(tert-butyl)-2-formylbenzoic acid.

    Reduction: Products like 5-(tert-butyl)-2-methoxybenzoic acid.

Scientific Research Applications

3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural analogs:

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid 3-Br, 5-tert-butyl, 2-OCH₃ C₁₂H₁₃BrO₃ 127425-80-3 285.14 High lipophilicity, steric bulk
5-Bromo-2-methoxybenzoic acid 5-Br, 2-OCH₃ C₈H₇BrO₃ 2476-35-9 231.04 Simpler structure, lacks tert-butyl
3-Bromo-2-methoxybenzoic acid 3-Br, 2-OCH₃ C₈H₇BrO₃ 101084-39-3 231.04 Positional isomer of the above
3-Bromo-5-tert-butyl-benzoic acid 3-Br, 5-tert-butyl C₁₁H₁₃BrO₂ 794465-45-5 257.13 Lacks methoxy group; increased acidity
2-Bromo-3-(trifluoromethoxy)benzoic acid 2-Br, 3-O(CF₃) C₈H₄BrF₃O₃ 1159512-46-5 285.02 Trifluoromethoxy enhances electronegativity
2-Methoxybenzoic acid 2-OCH₃ C₈H₈O₃ 579-75-9 152.15 Baseline analog; no halogen or alkyl

Physicochemical Properties

  • Solubility: The tert-butyl group in the target compound reduces water solubility compared to simpler analogs like 2-methoxybenzoic acid, which has log Cₛ values of 1.590 (1-octanol) and -1.360 (hexane) .
  • Lipophilicity: The tert-butyl and bromo groups increase log P (octanol-water partition coefficient), making the compound more suitable for lipid-rich environments.

Key Differentiators and Research Implications

  • Electronic Modulation : The methoxy group at position 2 donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., trifluoromethoxy in CAS 1159512-46-5) .

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